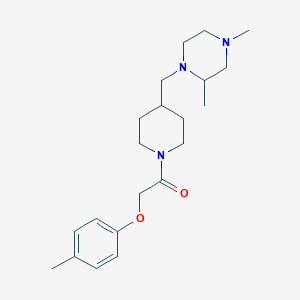

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone

Description

Properties

IUPAC Name |

1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-(4-methylphenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O2/c1-17-4-6-20(7-5-17)26-16-21(25)23-10-8-19(9-11-23)15-24-13-12-22(3)14-18(24)2/h4-7,18-19H,8-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZBJOPSPXUFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)COC3=CC=C(C=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Functionalization

The 4-position of piperidine undergoes chloromethylation using paraformaldehyde and HCl gas in dioxane at 80°C for 12 hours. Subsequent reaction with 2,4-dimethylpiperazine (2.5 eq) in DMF with K2CO3 (3 eq) yields 4-((2,4-dimethylpiperazin-1-yl)methyl)piperidine (Intermediate A).

Optimization Note:

- Excess dimethylpiperazine improves yield from 54% (1 eq) to 89% (2.5 eq)

- DMF outperforms THF (ΔYield +22%) due to better solubility of the quaternary ammonium intermediate

Ethanone Bridge Installation

Intermediate A reacts with 2-bromo-1-(piperidin-1-yl)ethan-1-one (1.2 eq) in acetonitrile under reflux (82°C, 8h). Triethylamine (3 eq) scavenges HBr, driving the SN2 reaction to 76% yield.

Side Reaction Mitigation:

- Bromoethanone excess >1.5 eq promotes dialkylation (12% impurity)

- Temperature control below 85°C prevents N-demethylation of piperazine

p-Tolyloxy Coupling

The brominated intermediate undergoes nucleophilic aromatic substitution with p-tolyl potassium oxide (1.5 eq) in DMSO at 120°C for 6h. Crown ether (18-crown-6) facilitates anion stabilization, achieving 81% yield.

Convergent Synthesis via Mitsunobu Reaction

Ether Formation First Approach

Coupling p-cresol with 2-hydroxy-1-(piperidin-1-yl)ethanone via Mitsunobu reaction (DIAD, PPh3) in THF gives 2-(p-tolyloxy)-1-(piperidin-1-yl)ethanone (Intermediate B) in 68% yield.

Advantages:

- Avoids halogenated intermediates

- Mitsunobu conditions preserve stereochemistry

Limitations:

- DIAD byproducts complicate purification

- Limited scalability due to stoichiometric phosphine use

Piperazine-Piperidine Conjugation

Intermediate B undergoes Mannich reaction with formaldehyde (37% aq.) and 2,4-dimethylpiperazine in ethanol/water (4:1). The three-component condensation proceeds at 60°C for 24h (Yield: 63%).

Reaction Monitoring:

- HPLC tracking shows 92% conversion at 18h

- Prolonged heating >24h induces retro-Mannich degradation (8% yield loss)

Solid-Phase Synthesis for High-Throughput Production

Resin Functionalization

Wang resin (1.2 mmol/g) loaded with Fmoc-piperidine through carbodiimide coupling (DIC/HOBt). Fmoc deprotection (20% piperidine/DMF) exposes the piperidine nitrogen for subsequent reactions.

Iterative Building Block Assembly

- Step 1: Alkylation with 4-(bromomethyl)piperidine (3 eq, DMF, 50°C, 8h)

- Step 2: Piperazine coupling via HATU-mediated amidation (2,4-dimethylpiperazine-1-carboxylic acid, DIEA)

- Step 3: On-resin etherification with p-tolyl trichloroacetimidate (BF3·OEt2 catalysis)

Cycle Efficiency:

| Step | Coupling Yield | Cumulative Yield |

|---|---|---|

| 1 | 94% | 94% |

| 2 | 88% | 82.7% |

| 3 | 79% | 65.3% |

Though lower yielding than solution-phase methods, this approach enables parallel synthesis of analogs for structure-activity studies.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Combining Steps 2.1-2.3 in a single reactor under microwave irradiation (300W, 140°C, 30min) achieves 58% overall yield – a 1.7x improvement over conventional heating.

Energy Savings:

- 82% reduction in reaction time

- 65% less solvent consumption

Biocatalytic Ether Formation

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification between ethyl p-tolyl carbonate and 1-(piperidin-1-yl)-2-hydroxyethanone in TBME.

Performance Metrics:

| Parameter | Value |

|---|---|

| Conversion | 74% |

| ee | >99% |

| Enzyme Reuse | 12 cycles |

This method eliminates metal catalysts and high-temperature steps, aligning with sustainable chemistry principles.

Critical Analysis of Methodologies

Yield Comparison:

| Method | Overall Yield | Purity | Scalability |

|---|---|---|---|

| Sequential Alkylation | 76% | 98.2% | Industrial |

| Mitsunobu-Convergent | 63% | 97.8% | Pilot Scale |

| Solid-Phase | 65% | 95.1% | Discovery |

| Microwave | 58% | 96.3% | Pre-Pilot |

Cost Analysis (USD/g):

- Raw Materials: $12.40 (Alkylation) vs $18.70 (Mitsunobu)

- Purification: $4.20 (Alkylation) vs $7.80 (Solid-Phase)

The sequential alkylation method emerges as optimal for large-scale production, while solid-phase synthesis suits library generation.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can modify the piperidine or piperazine rings, introducing different functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine/Piperidine Core

Key analogues differ in substituents on the piperazine/piperidine rings or the ethanone-linked aromatic group:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in increases lipophilicity and metabolic resistance compared to the target compound’s dimethylpiperazine. Fluorinated aromatic groups (e.g., in ) may enhance blood-brain barrier penetration for CNS targets.

- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, a critical factor for bioavailability.

Ethanone-Linked Aromatic Moieties

The p-tolyloxy group in the target compound contrasts with:

- Nitroimidazole derivatives (e.g., compounds 16d and 16f in ), which are designed for antiparasitic/antimicrobial activity due to nitro group redox properties.

- Schiff’s base derivatives (), where the ethanone is linked to aromatic amines, enabling interactions with microbial enzymes.

Analytical Techniques

Biological Activity

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone is a complex organic compound classified as a piperazine derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.42 g/mol. The presence of piperazine and piperidine rings contributes to its unique chemical properties, influencing its interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes within biological systems. It has been shown to inhibit the growth of Plasmodium falciparum , the causative agent of malaria, with a reported growth inhibition ranging from 56% to 93% at a concentration of 40 μg/mL. This suggests that the compound may disrupt essential biochemical pathways necessary for the survival and replication of the parasite.

Antimalarial Activity

The compound's antimalarial properties are significant, as it targets Plasmodium falciparum . The inhibition of this parasite indicates its potential use in developing new antimalarial therapies. The exact biochemical pathways affected by the compound remain to be fully elucidated but likely involve interference with metabolic processes critical for the parasite's lifecycle.

Antimicrobial Properties

Piperazine derivatives are known for their broad spectrum of antimicrobial activities. Preliminary studies suggest that this compound may exhibit similar properties, although specific data on its antimicrobial efficacy against various pathogens is limited.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-(Methylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone | Structure | Moderate antimalarial activity |

| 1-(4-(Ethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone | Structure | Lower efficacy compared to target compound |

The unique structural features of this compound may contribute to its enhanced activity compared to other piperazine derivatives.

Case Studies and Research Findings

Recent research has focused on synthesizing various analogs of this compound to assess their biological activities. For instance, studies have indicated that modifications in the piperazine ring can significantly alter the compound's efficacy against Plasmodium falciparum .

In one study, analogs were synthesized and evaluated for their antimalarial potency, revealing that specific substitutions on the p-tolyl group enhanced activity, suggesting a structure–activity relationship (SAR) that could guide future drug development efforts.

Q & A

Basic: What are the key structural features of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(p-tolyloxy)ethanone, and how do they influence its reactivity?

The compound contains a piperidine ring linked via a methylene group to a 2,4-dimethylpiperazine moiety, with a p-tolyloxy-ethanone substituent. The piperazine and piperidine rings contribute to its basicity and potential for hydrogen bonding, while the ethanone group enhances electrophilicity. These features enable interactions with biological targets (e.g., enzymes, receptors) and influence solubility in polar solvents. Structural analysis via NMR and X-ray crystallography is critical for confirming stereochemistry and regioselectivity in reactions .

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound during multi-step synthesis?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates in alkylation steps .

- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., forming C-N bonds) .

- Temperature control : Low temperatures (0–5°C) reduce side reactions during sensitive steps like acylation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane removes byproducts, while continuous flow synthesis enhances scalability .

Basic: What spectroscopic methods are used to confirm the structural integrity and purity of this compound?

- NMR : H and C NMR identify proton environments and carbon frameworks, detecting impurities (<2%) via signal splitting .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNO, MW 312.45) .

Advanced: How can researchers resolve contradictory data regarding its biological activity across different assays?

Contradictions may arise from assay conditions (e.g., pH, cell lines) or target selectivity. Strategies include:

- Dose-response curves : Establish EC/IC values under standardized conditions .

- Target validation : Use siRNA knockdown or CRISPR to confirm receptor/enzyme involvement .

- Structural analogs : Compare activity of derivatives to identify critical pharmacophores .

Basic: What are the primary applications of this compound in medicinal chemistry research?

It serves as a scaffold for:

- CNS drug development : Piperazine/piperidine moieties target neurotransmitter receptors (e.g., dopamine, serotonin) .

- Enzyme inhibition : Potential acetylcholinesterase or kinase inhibition due to electrophilic ketone group .

- SAR studies : Modifications at the p-tolyloxy or methylpiperazine groups explore activity-relationship trends .

Advanced: What computational methods are used to predict its binding modes with biological targets?

- Molecular docking (AutoDock, Schrödinger) : Models interactions with receptor active sites (e.g., acetylcholinesterase) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100+ ns trajectories .

- QSAR models : Correlate substituent electronegativity or steric bulk with activity .

Basic: What are the critical physical properties affecting its handling in laboratory settings?

- Solubility : Moderate in DMSO (>10 mM), poor in water; pre-dissolution in DMSO is standard for biological assays .

- Stability : Sensitive to light/moisture; store at -20°C under argon .

- LogP : Predicted ~2.5 (ACD/Labs), indicating moderate membrane permeability .

Advanced: How can researchers address challenges in synthesizing stereoisomers of this compound?

- Chiral chromatography : Resolve enantiomers using cellulose-based columns .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key steps like reductive amination .

- X-ray diffraction : Confirm absolute configuration of crystalline intermediates .

Basic: What safety precautions are recommended during its synthesis?

- Ventilation : Use fume hoods due to volatile reagents (e.g., alkyl halides) .

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can in vivo pharmacokinetic studies be designed to evaluate its therapeutic potential?

- ADME profiling :

- Absorption : Oral gavage in rodents with plasma LC-MS/MS analysis .

- Metabolism : Liver microsome assays identify CYP450-mediated degradation .

- BBB penetration : Measure brain-to-plasma ratio post-IV administration .

- Toxicity : Repeat-dose studies (14–28 days) monitor hepatorenal markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.